7-Angeloylplatynecine

Analytical Chemistry Phytochemistry Natural Product Profiling

Distinguishing platynecine monoesters from toxic unsaturated pyrrolizidine alkaloids demands a reliable, structurally authenticated standard. 7-Angeloylplatynecine fills this gap with a published GC retention index (RI 1818 on DB-1) and a saturated necine core that prevents hepatotoxic pyrrole formation. - Unambiguous peak assignment in GC-MS or LC-MS methods using the confirmed RI value. - Safe handling profile versus retronecine-type alkaloids, ideal as a negative control in toxicity studies. - Botanical authentication marker for Senecio, Pittocaulon, and Heliotropium species. Supplied with full certificates of analysis; immediate global dispatch from BenchChem.

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
CAS No. 94054-32-7
Cat. No. B15193881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Angeloylplatynecine
CAS94054-32-7
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CCN2C1C(CC2)CO
InChIInChI=1S/C13H21NO3/c1-3-9(2)13(16)17-11-5-7-14-6-4-10(8-15)12(11)14/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11-,12-/m1/s1
InChIKeyJVBOUYIVPAHNGB-YHTXKQJMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Angeloylplatynecine Overview


7-Angeloylplatynecine (CAS 94054-32-7) is a naturally occurring pyrrolizidine alkaloid (PA) with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol [1]. It is characterized by a saturated platynecine necine base esterified at the 7-position with an angeloyl group (Z-2-methyl-2-butenoic acid) [2]. Unlike macrocyclic diesters or unsaturated retronecine-type PAs, 7-angeloylplatynecine is a monoester with a fully saturated necine core, which has been documented in various plant species, predominantly within the Senecio genus (Asteraceae) [3].

Platynecine-type pyrrolizidine alkaloid (PA) reference standard
Saturated necine core; distinct from unsaturated retronecine-type PAs
Suitable for GC-MS analytical profiling and phytochemical identification

Non-Interchangeability of 7-Angeloylplatynecine


Generic substitution within the pyrrolizidine alkaloid class is scientifically invalid due to profound structural differences that dictate distinct toxicological and physicochemical profiles. 7-Angeloylplatynecine possesses a saturated platynecine necine base, which fundamentally alters its metabolic activation pathway compared to the more common unsaturated retronecine-type alkaloids (e.g., retrorsine, senecionine) [1]. The saturated necine core prevents the P450-mediated dehydrogenation that forms reactive, hepatotoxic pyrrolic esters, a key mechanism of toxicity for many 1,2-unsaturated PAs [2]. Furthermore, the specific esterification with angelic acid at the 7-position, as opposed to the 9-position or with a tigloyl group, confers a unique stereoelectronic environment and chromatographic behavior, as detailed in the quantitative evidence below.

Necine core Unsaturated retronecine-type PAs (e.g., retrorsine) differ in metabolic activation pathway; may not substitute for platynecine-type studies
Ester position 7‑angeloyl substitution vs. 9‑angeloyl or tigloyl esters alters chromatographic behavior and stereoelectronic profile

7-Angeloylplatynecine: Quantitative Differentiation


GC Retention Index for Isomer Identification

7-Angeloylplatynecine can be unambiguously distinguished from its closest structural analogs—7-angelylretronecine and 7-tiglylplatynecine—by its gas chromatographic retention index (RI) on a non-polar column, enabling precise identification in complex plant extracts [1].

GC Retention Index
Cross-study comparable
RI 1818 (DB‑1 column)
Enables isomer-specific identification in plant extracts
Distinct from 7‑angelylretronecine (RI ~1865) and tiglyl isomers
Analytical Chemistry Phytochemistry Natural Product Profiling

Platynecine Core Stereochemistry

The absolute stereochemistry of 7-angeloylplatynecine, defined as (1R,7S,7aR), is critical for its interaction with biological targets and differs fundamentally from the stereochemistry of heliotridine- or retronecine-based esters, impacting its biological activity profile .

Stereochemistry
Class-level inference
(1R,7S,7aR) configuration
Defines necine base shape for SAR interpretation
Differs from heliotridine and retronecine stereochemistry
Structural Biology Medicinal Chemistry Natural Product Synthesis

Lack of Cytotoxicity in Human Cell Lines

In contrast to many macrocyclic pyrrolizidine alkaloids (e.g., retrorsine) that exhibit potent cytotoxicity, 7-angeloylplatynecine demonstrates a lack of non-specific cytotoxicity in several human cell lines, a property consistent with its saturated platynecine core [1].

Cell Viability
Cross-study comparable
Non-cytotoxic vs. macrocyclic unsaturated PAs
Supports cytotoxicity endpoint review in cell models
MTT assay; MCF‑7, PNT2, HEK293T cells, 3‑day exposure
Toxicology Cell Biology Drug Safety Screening

In Silico Hepatotoxicity Prediction

In silico ADMET predictions indicate a moderate probability of hepatotoxicity for 7-angeloylplatynecine, which is significantly lower than the high predicted risk for many 1,2-unsaturated pyrrolizidine alkaloids, aligning with the established understanding of platynecine-type PA safety [1].

In Silico Hepatotoxicity
Class-level inference
Probability 0.509
Reported predicted hepatotoxicity context
Lower than >0.7 for retronecine‑type PAs (admetSAR 2.0)
Computational Toxicology ADMET Prediction Risk Assessment

7-Angeloylplatynecine: Procurement Scenarios


Analytical Standard for GC-MS Profiling

Due to its well-defined and published GC retention index (RI 1818 on DB-1), 7-angeloylplatynecine is an essential reference standard for the unambiguous identification and quantification of platynecine-type PAs in plant extracts, particularly from Senecio, Pittocaulon, and Heliotropium species [1]. Procurement is justified when developing or validating analytical methods (e.g., GC-MS, LC-MS) aimed at distinguishing platynecine esters from co-occurring retronecine or heliotridine esters [2].

Toxicological Comparator in Safety Studies

As a representative of the saturated, platynecine-type subclass, 7-angeloylplatynecine serves as a critical negative control or comparator in studies designed to elucidate the mechanisms of PA-induced hepatotoxicity [1]. Its lack of significant cytotoxicity and lower predicted hepatotoxicity, contrasted with the well-documented toxicity of 1,2-unsaturated PAs like retrorsine, allows researchers to dissect the specific contribution of the necine base saturation to overall safety [2]. This scenario is highly relevant for academic and industrial labs conducting mechanistic toxicology or drug safety assessment.

Semi-Synthetic Scaffold for SAR Studies

The unique (1R,7S,7aR) stereochemistry of the saturated platynecine core, combined with the hydrolyzable angeloyl ester at the 7-position, makes 7-angeloylplatynecine a valuable scaffold for semi-synthetic derivatization [1]. Medicinal chemistry programs investigating the biological activity of pyrrolizidine alkaloids can utilize this compound to systematically explore modifications, with the goal of retaining the favorable safety profile while enhancing target engagement [2]. Procurement is recommended for labs focused on natural product-based drug discovery.

Botanical Authenticity Reference Material

In the context of quality control for botanical raw materials or traditional herbal preparations containing Senecio or Heliotropium species, 7-angeloylplatynecine serves as a specific marker compound [1]. Its presence and quantity, determined by chromatographic methods, can be used to authenticate plant material and distinguish between closely related species or chemotypes [2]. This is a critical application for botanical reference material suppliers, analytical service labs, and regulatory bodies involved in herbal product standardization.

Application
Selection Property
Validation Focus
GC‑MS analytical standard
Platynecine‑type PA RI reference
Isomer‑specific identification in plant extracts
Mechanistic toxicology comparator
Saturated necine core negative control
Hepatotoxicity pathway differentiation studies
SAR derivatization scaffold
Chiral platynecine scaffold with hydrolyzable ester
Target engagement and functional group modifications
Botanical authenticity marker
Species‑specific PA chemotype marker
Chemotype authentication by chromatographic profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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